molecular formula C14H14ClN3OS B2918418 N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 303091-37-4

N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2918418
CAS No.: 303091-37-4
M. Wt: 307.8
InChI Key: KJAWXYVAQKOEQY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a chemical compound with the molecular formula C₁₄H₁₃ClN₄O₃S and a molecular weight of 352.79 . This acetamide derivative features a core pyrimidine ring, a common scaffold in medicinal chemistry known for its diverse biological activities. While specific biological data for this compound is limited in the public domain, structural analogues based on the 2-(pyrimidin-2-ylsulfanyl)acetamide framework are frequently investigated for their potential pharmacological properties. For instance, closely related diamino-substituted pyrimidines have been identified as active inhibitors of enzymes like human dihydrofolate reductase (hDHFR) and tyrosine kinase, and have shown promise in studies for their anti-retroviral and anti-trypanosomal activities . Another key area of research for such compounds is their potential as antiviral agents; similar molecules have been designed and studied to target proteases of viruses such as Dengue . The molecular structure of these compounds often exhibits a folded conformation, stabilized by intramolecular hydrogen bonds, which can influence their interaction with biological targets . This product is intended for research applications, such as in hit-to-lead optimization campaigns and as a building block in organic synthesis for developing novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-9-6-10(2)17-14(16-9)20-8-13(19)18-12-5-3-4-11(15)7-12/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAWXYVAQKOEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a chlorophenyl moiety and a pyrimidinyl sulfanyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₅S
Molecular Weight295.78 g/mol
CAS Number332073-82-2
Melting PointNot specified

Antiviral Activity

Research indicates that compounds with similar structures to this compound exhibit promising antiviral properties. For instance, derivatives of pyrimidine have shown effectiveness against various viruses, including hepatitis C and influenza strains .

Case Study:
In a study assessing the antiviral activity of pyrimidine derivatives, compounds were tested against HCV and showed significant inhibition at concentrations as low as 0.20 μM. The structure-activity relationship highlighted the importance of substituents on the pyrimidine ring in enhancing biological efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study demonstrated that compounds containing chlorophenyl and pyrimidinyl groups exhibited moderate to good activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin .

Table: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Bacterial Strain
N-(3-chlorophenyl)-2...acetamide50Staphylococcus aureus
Related Pyrimidine Derivative25Escherichia coli

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes or receptors involved in viral replication or bacterial cell wall synthesis.

Hypothetical Mechanisms:

  • Inhibition of Viral Polymerases: Similar compounds have been shown to inhibit viral polymerases, thereby preventing viral replication.
  • Cell Wall Disruption: Antimicrobial activity may stem from interference with bacterial cell wall biosynthesis.

Comparison with Similar Compounds

4,6-Diaminopyrimidin-2-yl Analogs

The compound N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () differs by replacing the methyl groups with amino substituents. Crystallographic studies reveal that the dihedral angle between the pyrimidine and chlorophenyl rings in the diaminopyrimidine analog is 59.70–62.18°, compared to 42.25° in the 4-chlorophenyl variant, suggesting substituent-dependent conformational flexibility .

4,6-Dimethylpyrimidin-2-yl Derivatives

For example, SirReal2 () shares the 4,6-dimethylpyrimidine group but replaces the 3-chlorophenyl with a naphthalene-linked thiazole, resulting in potent SIRT2 inhibition (IC₅₀ = 0.15 μM). This highlights how the acetamide’s aryl group critically modulates target specificity .

Variations in the Aryl Acetamide Group

Chlorophenyl Positional Isomers

  • 2-Chlorophenyl Analog: The dihedral angle between pyrimidine and benzene rings in N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is 67.84°, significantly larger than in the 3-chlorophenyl variant (59.70°), indicating positional isomerism profoundly affects molecular planarity and packing .

Non-Chlorinated Aryl Groups

N-(4-Methylpyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide () replaces the chlorophenyl with a methylpyridine group.

Heterocyclic Acetamide Derivatives

SirReal2 () substitutes the chlorophenyl group with a naphthalene-thiazole system, demonstrating that bulky, aromatic substituents can enhance binding to hydrophobic enzyme pockets (e.g., SIRT2’s selectivity pocket). This modification underscores the scaffold’s versatility in drug design .

Physicochemical Properties

Compound Name Molecular Weight Predicted Boiling Point (°C) Predicted Density (g/cm³)
N-(3-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide 309.78 - 1.497 (crystal density)
N-(2-Bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide 352.25 529.3 ± 50.0 1.51 ± 0.1
SirReal2 (C22H20N4OS2) 420.54 - -

The bromophenyl analog () has higher molecular weight and predicted boiling point due to bromine’s polarizability, whereas the target compound’s crystal density (1.497 Mg m⁻³) reflects efficient packing in the monoclinic P2₁/c space group .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 4,6-dimethylpyrimidine-2-thiol and 2-chloro-N-(3-chlorophenyl)acetamide. Key steps include refluxing in ethanol with potassium hydroxide (1:1 molar ratio) for 4 hours, monitored by TLC. Crystallization from a methanol/ethyl acetate (1:1) mixture yields block-like crystals with ~97% purity . Optimization involves adjusting solvent ratios, reaction time, and stoichiometry of reactants to minimize byproducts.

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and methyl groups on the pyrimidine ring (δ 2.4–2.6 ppm).
  • IR : Identify the thioether (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹, C=O stretch at ~1680 cm⁻¹) functionalities.
  • Mass Spectrometry : Validate molecular weight (309.78 g/mol) via ESI-MS .

Q. What preliminary biological assays are relevant for assessing its therapeutic potential?

  • Methodological Answer : Screen against:

  • Enzymatic targets : Dengue NS2B/NS3 protease (due to structural similarity to diaminopyrimidine-based inhibitors ).
  • Cellular assays : Cytotoxicity in leukemia cell lines (e.g., M-CSF-dependent myeloid cells) at concentrations ≤10 µM .
  • Microbial models : Antibacterial activity via agar diffusion assays against S. aureus and E. coli .

Advanced Research Questions

Q. How does the hydrogen-bonding network influence crystal packing and stability?

  • Methodological Answer : X-ray crystallography (space group P2₁/c, Z = 8) reveals intramolecular N–H···N hydrogen bonds between the pyrimidine amino group and acetamide carbonyl, stabilizing a folded conformation. Intermolecular N–H···O and C–H···π interactions propagate a 3D network. Use SHELXL for refinement (R₁ = 0.050) and PLATON for topology analysis . Angles between pyrimidine and phenyl rings (~42–67°) affect packing density .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

  • Methodological Answer :

  • Core modifications : Replace 4,6-dimethylpyrimidine with diaminopyrimidine to improve hydrogen bonding with proteases (e.g., Dengue NS3) .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at the 3-chlorophenyl position to enhance electrophilic interactions with catalytic residues .
  • Bioisosteric replacement : Substitute the thioether with sulfone to increase metabolic stability .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with NS2B/NS3 protease (PDB: 2FOM). Parameterize the ligand with GAFF2 force fields and solvate with TIP3P water.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., pyrimidine N1 with His51) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinity changes upon methylation of the pyrimidine ring .

Q. How to resolve contradictions in crystallographic data (e.g., bond angle discrepancies)?

  • Methodological Answer : Cross-validate using:

  • Multi-temperature datasets : Collect data at 100 K and 298 K to assess thermal motion effects.
  • High-resolution synchrotron data : Resolve ambiguities in electron density maps (e.g., disordered methyl groups) .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···Cl vs. N–H···O) using CrystalExplorer .

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